3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE
Overview
Description
3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is a chemical compound known for its diverse applications in various fields of scientific research. It is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a propene-1-one moiety. This compound is often used as a reactant in the preparation of other complex molecules due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the reaction of dimethylamine with 2-methoxybenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
- 2-{[(2-methoxyphenyl)amino]methylene}-5,5-dimethyl-cyclohexane-1,3-dione
Uniqueness
3-(DIMETHYLAMINO)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of ease of synthesis, versatility in chemical reactions, and broad range of applications in various fields .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-9H,1-3H3 |
InChI Key |
WKNJWYUQADHZSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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